5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the functionalization of commercially available anilines through palladium-catalyzed intramolecular oxidative coupling . This method allows for the efficient production of indole derivatives with high regioselectivity and excellent yields. The reaction conditions often include the use of electron-withdrawing and electron-donating groups to optimize the conversion of enamines into the desired indole structure .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often utilize microwave-assisted synthesis. This approach enhances reaction efficiency and reduces production time by exposing the reactants to microwave irradiation . The use of palladium-catalyzed heterocyclization is also common in industrial settings to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various electron-withdrawing and electron-donating groups for palladium-catalyzed reactions . Reaction conditions often involve reflux in methanol or ethanol to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different carboxylate derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid include:
2-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar synthetic routes and biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
What sets this compound apart is its unique ethoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
5-ethoxy-2-methyl-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVBVMYRGVVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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